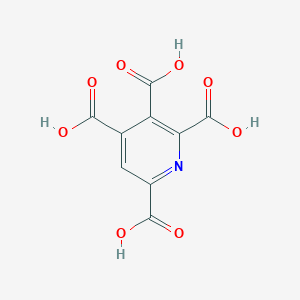

Pyridine-2,3,4,6-tetracarboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

90673-26-0 |

|---|---|

Molecular Formula |

C9H5NO8 |

Molecular Weight |

255.14 g/mol |

IUPAC Name |

pyridine-2,3,4,6-tetracarboxylic acid |

InChI |

InChI=1S/C9H5NO8/c11-6(12)2-1-3(7(13)14)10-5(9(17)18)4(2)8(15)16/h1H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |

InChI Key |

AFQJVELYNRTKQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(N=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Pyridine 2,3,4,6 Tetracarboxylic Acid

Advanced Synthesis Routes for Pyridine-2,3,4,6-tetracarboxylic Acid

The generation of this compound is predicated on several advanced chemical strategies, primarily involving the oxidation of appropriately substituted precursors and modern techniques such as hydrothermal synthesis.

Oxidation Strategies from Pyridine (B92270) Derivatives and Related Precursors

The most conventional and established route to pyridine polycarboxylic acids involves the strong oxidation of pyridine rings substituted with oxidizable groups, such as alkyl chains. This strategy is highly effective for converting tetra-alkylated pyridines or related fused-ring systems into the desired tetracarboxylic acid. Powerful oxidizing agents are required to completely convert the alkyl substituents into carboxylic acid moieties.

| Precursor | Oxidizing Agent(s) | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Quinoline (B57606) | Chlorate (B79027) Salt / Aqueous Acid | Pyridine-2,3-dicarboxylic acid | ~55-62% | google.com |

| 8-Substituted Quinoline | Hydrogen Peroxide / Aqueous Base | Substituted Pyridine-2,3-dicarboxylic acid | N/A | epo.orggoogle.com |

| Lepidine (4-methylquinoline) | Potassium Permanganate (B83412) | 4-Methylpyridine-2,3-dicarboxylic acid | N/A | epo.org |

| 3-Ethyl-8-hydroxyquinoline | Hydrogen Peroxide / KOH | 5-Ethyl-pyridine-2,3-dicarboxylic acid | N/A | google.com |

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are powerful techniques for the synthesis of coordination polymers and metal-organic frameworks (MOFs), where pyridine polycarboxylic acids, including this compound, serve as essential organic linkers. mdpi.comsemanticscholar.org In these processes, a mixture of the carboxylic acid ligand and a metal salt (e.g., nitrates or chlorides) is heated in water or another solvent within a sealed vessel at temperatures typically ranging from 100 to 200°C. mdpi.com

The high temperature and pressure facilitate the deprotonation of the carboxylic acid groups and their coordination to metal ions, leading to the self-assembly of crystalline, multi-dimensional networks. semanticscholar.org The final structure of the resulting framework is influenced by various factors, including the specific metal ion, temperature, solvent system, and the molar ratios of the reactants. mdpi.commdpi.com While these methods primarily utilize the pre-synthesized acid, interesting chemical transformations can occur in situ. For example, studies on pyridine-2,6-dicarboxylic acid N-oxide have shown that decarboxylation can happen during the hydrothermal reaction, yielding a ligand with fewer carboxylic acid groups. rsc.org

Novel Synthetic Pathways and Mechanistic Investigations for this compound Formation

Recent advancements have introduced novel pathways for the synthesis of pyridine carboxylic acids that bypass traditional oxidation routes. One such innovative approach is the direct electrochemical carboxylation of the pyridine ring using carbon dioxide (CO₂) as the carboxylating agent. nih.gov This method involves the electrochemical reduction of a pyridine derivative to form a radical anion intermediate. nih.gov This highly reactive intermediate then nucleophilically attacks a molecule of CO₂, leading to the formation of a new carbon-carbon bond and the introduction of a carboxyl group onto the ring. nih.gov Mechanistic studies suggest that the regioselectivity of the carboxylation is dictated by the electronic properties of the radical anion intermediate. nih.gov

Conversely, understanding the mechanism of decarboxylation is also crucial for the synthesis and handling of these compounds. Kinetic studies on various pyridine carboxylic acids have shown that the reaction can proceed through different mechanisms, including the formation of ylides or reaction via a protonated intermediate, depending on the acidity of the solution. cdnsciencepub.comresearchgate.net The stability of this compound is inherently linked to these decarboxylation pathways.

Derivatization Strategies for this compound

The four carboxylic acid groups of this compound offer numerous handles for chemical modification, allowing for its incorporation into a wide array of more complex molecules and supramolecular assemblies.

Synthesis of Amide and Hydrazide Derivatives of this compound

The carboxylic acid functionalities of this compound can be readily converted into amide and hydrazide derivatives through standard organic reactions. The typical procedure involves a two-step process. First, the carboxylic acid is activated, often by converting it to the corresponding acyl chloride. This is commonly achieved by reacting the acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net

In the second step, the activated acyl chloride is reacted with a suitable amine or hydrazine (B178648) to form the desired amide or hydrazide. researchgate.net This versatile method allows for the synthesis of a wide range of derivatives by simply varying the amine or hydrazine component. Research on related compounds, such as pyridine-2,6-dicarboxylic acid, has demonstrated the successful coupling with various N-alkylanilines to afford bis-amides in excellent yields (86–90%). researchgate.net Similarly, reacting ester derivatives with hydrazine hydrate (B1144303) is an effective method for producing bis-hydrazides. nih.gov

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Pyridine-2,6-dicarboxylic acid | 1. Thionyl Chloride 2. N-alkylaniline | Bis-amide | researchgate.net |

| Pyridine-2,6-dicarbonyl dichloride ester | Hydrazine Hydrate | Bis-hydrazide | nih.gov |

| Pyridine-2,3-dicarboxylic acid anhydride | Aminocarboxamide | Carbamoylnicotinic acid | epo.org |

Design and Preparation of Macrocyclic and Supramolecular Architectures Incorporating this compound Moieties

The rigid structure and the presence of four spatially distinct carboxylic acid groups make this compound an exceptional building block (synthon) for crystal engineering and supramolecular chemistry. These groups can act as both hydrogen bond donors and acceptors, enabling the formation of intricate and predictable non-covalent networks. nih.gov

Studies on simpler analogs like pyridine-2,6-dicarboxylic acid have shown its ability to form stable, one-dimensional supramolecular structures in the solid state through strong, symmetric double hydrogen bonds between the carboxylic acid groups of adjacent molecules. nih.govresearchgate.net Beyond hydrogen bonding, the deprotonated carboxylate groups are excellent ligands for coordinating with metal ions. This property allows this compound to be used in the construction of complex macrocycles and multi-dimensional coordination polymers. nih.govmdpi.com For example, reactions of pyridine-2,6-dicarbonyl dichloride derivatives with other multifunctional molecules have been used to synthesize macrocyclic octacarboxaamide pyridines. nih.gov The precise arrangement of the four carboxyl groups on the pyridine ring allows for the design of highly ordered architectures with potential applications in materials science.

Extensive Research Reveals Scant Data on this compound Functionalization

The focus of research in the field of pyridine carboxylic acids has predominantly been on di- and tri-substituted derivatives, such as pyridine-2,3-dicarboxylic acid and pyridine-2,4,6-tricarboxylic acid. These compounds have been explored for their utility as building blocks in the synthesis of more complex molecules, including pharmaceuticals and functional materials like metal-organic frameworks (MOFs).

For instance, studies on pyridine-2,4,6-tricarboxylic acid have demonstrated its role as a versatile ligand in coordination chemistry. The reactivity of its carboxyl groups allows for the formation of coordination polymers and frameworks with various metal ions. The functionalization of these related compounds typically involves standard carboxylic acid reactions such as esterification, amidation, and conversion to acid chlorides to enhance their reactivity for subsequent coupling reactions.

However, specific methodologies for the synthesis of this compound itself are not well-established in the reviewed literature. General methods for the synthesis of polysubstituted pyridines exist, often involving multi-step sequences that build the pyridine ring from acyclic precursors. One such approach involves the reaction of 1,3-dicarbonyl compounds with enamines and a nitrogen source, followed by oxidation. Another strategy relies on the modification of pre-existing pyridine rings, though introducing four carboxylic acid groups at these specific positions presents a significant synthetic challenge.

Given the electron-withdrawing nature of four carboxylic acid groups, the pyridine ring in this compound would be highly deactivated towards electrophilic substitution. Conversely, it would be more susceptible to nucleophilic attack, although the steric hindrance from the four substituents would be a major factor influencing its reactivity.

In the absence of specific research on this compound, any discussion of its functionalization for enhanced chemical reactivity and specific applications would be speculative. The scientific community has yet to publish detailed investigations into the derivatization of this particular molecule.

Concluding Remarks

The lack of available data on the synthesis and functionalization of this compound highlights a potential area for future research. While its structural complexity may present synthetic hurdles, its potential as a highly functionalized building block in materials science and medicinal chemistry could warrant further investigation. Currently, researchers interested in pyridine-based polycarboxylic acids have a wealth of information on di- and tri-substituted analogues to draw upon.

Coordination Chemistry and Metal Organic Frameworks Mofs of Pyridine 2,3,4,6 Tetracarboxylic Acid

Ligand Properties and Coordination Modes of Pyridine-2,3,4,6-tetracarboxylic Acid

The unique arrangement of a nitrogen atom within an aromatic ring and four carboxylic acid groups gives this compound a rich and varied coordination behavior. These features make it an excellent candidate for building multidimensional metal-organic structures.

This compound is a multidentate ligand capable of binding to transition metal ions through its nitrogen atom and the oxygen atoms of its carboxylate groups. This allows for the formation of stable chelate rings and the bridging of multiple metal centers, leading to the assembly of extended networks. The coordination can result in various geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and reaction conditions. For instance, in the presence of a co-ligand like 2,2′-bipyridine, a related ligand, pyridine-2,3,5,6-tetracarboxylic acid, forms 1-D zigzag coordination polymers with Zn(II), Ni(II), and Co(II). In these structures, the metal centers are octahedrally coordinated and bridged by the tetracarboxylate ligand, while the bipyridine acts as a blocking ligand to prevent further polymerization. researchgate.net

The versatility of pyridine-polycarboxylic acids as ligands is further demonstrated by their ability to link multiple metal ions, forming diverse structural motifs. The presence of both N and O donor atoms allows for the construction of inorganic-organic hybrid coordination polymers. nih.gov Transition metal complexes with pyridine-based ligands are numerous and can be classified by their geometry. wikipedia.org For example, four-coordinate complexes can adopt tetrahedral or square planar geometries, while six-coordinate complexes are typically octahedral. wikipedia.orgjscimedcentral.com The specific coordination environment is influenced by the electronic configuration of the metal ion and the steric and electronic properties of the ligands. jscimedcentral.com

| Metal Ion | Coordination Polymer with a Pyridine-tetracarboxylic acid isomer | Coordination Geometry | Reference |

|---|---|---|---|

| Zn(II) | {[Zn2(pdtc)(bpy)2(H2O)3] · 4H2O}n | Octahedral | researchgate.net |

| Ni(II) | {[Ni2(pdtc)(bpy)2(H2O)3] · 4H2O}n | Octahedral | researchgate.net |

| Co(II) | {[Co2(pdtc)(bpy)2(H2O)3] · 4H2O}n | Octahedral | researchgate.net |

The coordination chemistry of this compound extends to lanthanide and main group metal ions, leading to the formation of complexes with interesting structural features and potential applications in luminescence and materials science. Lanthanide ions are known for their high and variable coordination numbers, which, combined with the multiple binding sites of the tetracarboxylate ligand, can result in complex three-dimensional frameworks.

With main group metals, such as bismuth(III), pyridine-polycarboxylic acids can form anionic coordination networks with diverse topologies, including two-dimensional structures and ladders. uzh.ch The coordination environment around the bismuth center is typically high, often eight-coordinate, with geometries intermediate between a square antiprism and a hexagonal bipyramid. uzh.ch

The synthesis of coordination polymers and MOFs is highly sensitive to reaction conditions such as pH, temperature, and the metal-to-ligand ratio. These parameters can significantly influence the deprotonation state of the carboxylic acid groups, the coordination mode of the ligand, and the final stoichiometry and dimensionality of the resulting complex.

For instance, pH plays a crucial role in the assembly of silver(I) coordination architectures, where different pH values can lead to structures of varying dimensionality, from one-dimensional chains to two-dimensional networks. core.ac.uk In some cases, a change in pH can even induce in situ hydrolysis of other ligands present in the reaction mixture. core.ac.uk Similarly, the choice of solvent and the presence of ancillary ligands can direct the formation of different structural motifs. rsc.orgnih.gov

Hydrothermal and solvothermal synthesis methods, which involve reactions at elevated temperatures and pressures, are commonly employed to grow high-quality crystals of coordination polymers. These conditions can promote the formation of thermodynamically stable products and can sometimes lead to unexpected reactions, such as in situ ligand transformations. rsc.orgacs.org The nature of the metal salt and the presence of different N-heterocycles as spacers can also be used to control the dimensionality of the resulting MOF structure, leading to one-, two-, or three-dimensional frameworks. rsc.org

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks Featuring this compound

The rational design and synthesis of coordination polymers and MOFs with desired topologies and properties is a major focus of crystal engineering. This compound, with its rigid structure and multiple coordination sites, is an excellent building block for the construction of such materials.

One-dimensional coordination polymers, often described as chains or ribbons, are the simplest form of extended networks. These structures are typically formed when metal ions are bridged by ligands in a linear or zigzag fashion. With pyridine-polycarboxylic acid ligands, 1D architectures can be assembled through the coordination of the carboxylate groups and the pyridine (B92270) nitrogen atom.

For example, the use of a related ligand, pyridine-2,3,5,6-tetracarboxylic acid, in conjunction with transition metals and a co-ligand has been shown to produce 1D zigzag double-chain coordination polymers. researchgate.net In another instance, the reaction of pyridine-2,4,6-tricarboxylic acid with manganese(II) resulted in the formation of 1D bands, which were further assembled into a 3D supramolecular architecture through hydrogen bonding. rsc.org The dimensionality of the final structure is often influenced by the coordination preferences of the metal ion and the presence of other ligands that can either bridge metal centers or block coordination sites. researchgate.netresearchgate.net

| Ligand | Metal Ion | Resulting Architecture | Reference |

|---|---|---|---|

| Pyridine-2,3,5,6-tetracarboxylic acid | Zn(II), Ni(II), Co(II) | 1D zigzag double-chain | researchgate.net |

| Pyridine-2,4,6-tricarboxylic acid | Mn(II) | 1D bands assembled into a 3D supramolecular structure | rsc.org |

| Pyridine-2,6-dicarboxylic acid | La(III), Ce(III) | 1D zigzag chains | acs.org |

Two-dimensional coordination polymers consist of layers or sheets that can be further interconnected to form three-dimensional frameworks. The planar nature of the pyridine ring in this compound, combined with the outward-projecting carboxylate groups, makes it an ideal candidate for the construction of 2D networks.

The formation of 2D structures is often achieved by linking metal ions or metal-containing secondary building units (SBUs) with the organic ligand. For example, with cobalt(II), pyridine-2,4,6-tricarboxylic acid can form 2D sigmoid layers. rsc.org In another study, the reaction of pyridine-2,6-dicarboxylic acid with copper(II) in the presence of a 4,4′-bipyridine spacer resulted in a 2D network. researchgate.net The dimensionality and topology of these networks can be tuned by the choice of metal ion, the use of ancillary ligands, and the reaction conditions. acs.orgrsc.org For instance, the lanthanide contraction can lead to a transition from 1D to 2D structures as the ionic radius of the lanthanide ion decreases. acs.org The resulting 2D layers can exhibit various topologies, such as the common (4,4) grid, and can be further linked by weaker interactions like hydrogen bonds or π-π stacking to form 3D supramolecular architectures. acs.orgresearchgate.net

Three-Dimensional (3D) Frameworks and Metal-Organic Cages Constructed with Pyridine-2,3,5,6-tetracarboxylic Acid

Pyridine-2,3,5,6-tetracarboxylic acid (H₄pdtc) has proven to be a versatile and elegant ligand for the construction of multidimensional coordination polymers due to its array of potential binding sites and its inherent structural rigidity and asymmetry. researchgate.net Its ability to act as a multidentate linker, utilizing both the pyridine nitrogen and the four carboxylate groups, allows for the formation of robust and intricate network structures with various metal ions.

Research has demonstrated that the reaction of H₄pdtc with transition metals and lanthanides under hydrothermal conditions can yield crystalline frameworks with diverse dimensionalities. For instance, a cobalt(II) complex, {[Co₂(pdtc)(H₂O)₄]·H₂O}n, forms a three-dimensional (3D) coordination polymer. epfl.ch In this structure, the fully deprotonated pdtc⁴⁻ ligand acts as a bridging unit, connecting multiple cobalt centers to extend the framework in three dimensions.

In contrast, the reaction with manganese(II) under similar conditions results in a two-dimensional (2D) grid structure with the formula {Mn₂(pdtc)(H₂O)₄}n. epfl.ch This highlights how the choice of the metal ion can influence the final dimensionality of the framework, even with the same organic linker.

The coordination with lanthanide(III) ions also produces a variety of structures, which are often influenced by the lanthanide contraction effect. A series of lanthanide complexes have been synthesized, including {[Ln(Hpdtc)(H₂O)₃]·H₂O}n for lighter lanthanides like Lanthanum (La), Cerium (Ce), and Praseodymium (Pr), and {[Ln(Hpdtc)(H₂O)₂]·2H₂O}n for heavier lanthanides such as Europium (Eu) and Terbium (Tb). researchgate.net In these cases, the ligand is only partially deprotonated (Hpdtc³⁻), showcasing different coordination modes that lead to distinct structural outcomes. A unique heterometallic framework, {SmK(pdtc)(H₂O)₄}n, has also been synthesized, demonstrating the ligand's capacity to bridge different types of metal ions simultaneously. researchgate.net While discrete metal-organic cages are a significant class of coordination compounds, the current body of research on H₄pdtc primarily focuses on the formation of extended 1D, 2D, and 3D polymeric frameworks. nih.govmdpi.com

Structural Elucidation and Advanced Characterization of Pyridine-2,3,5,6-tetracarboxylic Acid Coordination Compounds

Single-Crystal X-ray Diffraction Analysis for Precise Structural Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise atomic arrangement within crystalline coordination compounds. For complexes derived from pyridine-2,3,5,6-tetracarboxylic acid, SCXRD studies have provided invaluable insights into their intricate structures, including bond lengths, coordination geometries, and network topologies. epfl.ch

In the 3D cobalt framework, {[Co₂(pdtc)(H₂O)₄]·H₂O}n, SCXRD analysis revealed two distinct coordination environments for the Co(II) ions. epfl.ch Both centers are octahedrally coordinated, but they differ in their connections to the organic ligand and water molecules. The pdtc⁴⁻ ligand displays a complex coordination mode, bridging the metal centers to form the extended 3D network.

For the lanthanide series, SCXRD shows that the Hpdtc³⁻ ligand adopts different coordination behaviors. researchgate.net In the complexes with lighter lanthanides (La, Ce, Pr), the metal ions are nine-coordinate. In contrast, the heavier lanthanide complexes (Eu, Tb) feature eight-coordinate metal centers. This change in coordination number is a direct consequence of the decreasing ionic radius across the lanthanide series. The analysis of {SmK(pdtc)(H₂O)₄}n revealed a structure where the fully deprotonated pdtc⁴⁻ ligand links both samarium and potassium ions, which are further connected by bridging water molecules. researchgate.net

These detailed structural determinations are crucial for understanding the relationship between the ligand's design, the metal ion's properties, and the resulting framework's architecture.

| Compound Formula | Metal Ion | Crystal System | Space Group | Dimensionality | Coordination Number | Reference |

|---|---|---|---|---|---|---|

| {[Co₂(pdtc)(H₂O)₄]·H₂O}n | Co(II) | Monoclinic | P2₁/c | 3D | 6 (Octahedral) | epfl.ch |

| {Mn₂(pdtc)(H₂O)₄}n | Mn(II) | Monoclinic | P2₁/n | 2D | 6 (Octahedral) | epfl.ch |

| {[La(Hpdtc)(H₂O)₃]·H₂O}n | La(III) | Monoclinic | P2₁/c | Polymeric | 9 | researchgate.net |

| {[Eu(Hpdtc)(H₂O)₂]·2H₂O}n | Eu(III) | Monoclinic | P2₁/c | Polymeric | 8 | researchgate.net |

| {SmK(pdtc)(H₂O)₄}n | Sm(III), K(I) | Triclinic | P-1 | Polymeric | Sm: 9, K: 7 | researchgate.net |

Powder X-ray Diffraction for Bulk Material Phase Identification and Purity

Powder X-ray diffraction (PXRD) is an essential complementary technique to SCXRD in the study of metal-organic frameworks. While SCXRD provides the exact structure from a single, perfect crystal, PXRD is used to verify that the bulk, microcrystalline sample is composed of the same single phase and is free from crystalline impurities. epfl.chresearchgate.net

For the coordination polymers synthesized with pyridine-2,3,5,6-tetracarboxylic acid, the experimental PXRD patterns of the as-synthesized bulk materials are routinely compared with the patterns simulated from the single-crystal X-ray diffraction data. epfl.ch A strong correspondence between the peak positions in the experimental and simulated patterns confirms the phase purity of the bulk sample. This validation is critical for ensuring that the properties measured for the bulk material, such as magnetic or adsorption properties, are truly representative of the structurally characterized framework.

Vibrational Spectroscopy (FTIR, Raman) and Electronic Spectroscopy (UV-Vis) for Structural Confirmation and Electronic Transitions

Vibrational and electronic spectroscopies provide further confirmation of a compound's structure and offer insights into its electronic properties.

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is particularly useful for confirming the coordination of the carboxylate groups of the pyridine-tetracarboxylic acid ligand to the metal centers. epfl.ch In the FTIR spectrum of the free H₄pdtc ligand, the stretching vibration of the carboxylic acid's C=O bond appears at a characteristic high frequency. Upon deprotonation and coordination to a metal ion, this band disappears and is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate (COO⁻) group. researchgate.net The frequency separation between these two bands (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelation, or bidentate bridging). researchgate.net Additionally, shifts in the vibrational modes of the pyridine ring can indicate the involvement of the ring nitrogen in coordination. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Typical Wavenumber (cm⁻¹) in Metal Complex | Indication |

|---|---|---|---|

| ν(O-H) of COOH | ~3000 (broad) | Absent or diminished | Deprotonation of carboxylic acid |

| ν(C=O) of COOH | ~1700 | Absent | Deprotonation and coordination |

| νₐₛ(COO⁻) | N/A | 1550 - 1650 | Carboxylate coordination |

| νₛ(COO⁻) | N/A | 1380 - 1450 | Carboxylate coordination |

| Pyridine Ring Vibrations | Various | Shifted upon coordination | Coordination of pyridine nitrogen |

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For coordination complexes of pyridine-tetracarboxylic acid, the spectra would be expected to show absorptions corresponding to π→π* transitions within the aromatic pyridine ring and n→π* transitions involving the carboxylate groups. Upon complexation with transition metals, new, often intense, bands may appear in the visible region. These are typically assigned to ligand-to-metal charge transfer (LMCT) or, for metals with d-electrons, weaker d-d transitions. bath.ac.uk The specific energies of these transitions provide information about the electronic structure of the metal-ligand bond.

Supramolecular Interactions within Pyridine-2,3,5,6-tetracarboxylic Acid Complexes

Role of Hydrogen Bonding in Directing Crystal Packing and Supramolecular Assembly

In the crystal engineering of coordination polymers, hydrogen bonding plays a crucial role as a "supramolecular glue," organizing the primary coordination networks into more complex, higher-dimensional architectures. daneshyari.com The complexes of pyridine-2,3,5,6-tetracarboxylic acid are rich in hydrogen bond donors (coordinated water molecules, un-coordinated or protonated carboxyl groups) and acceptors (carboxylate oxygens, lattice water molecules, pyridine nitrogen), leading to extensive and intricate hydrogen-bonding networks.

A particularly noteworthy example is found in the heterometallic complex {SmK(pdtc)(H₂O)₄}n. researchgate.net Here, the lattice water molecules self-assemble into a novel, wave-like T3(2)4(2)6(2) water tape. This ordered water cluster is sustained by hydrogen bonds and, in turn, connects the primary coordination polymer chains through further hydrogen bonding, demonstrating the powerful structure-directing role of both coordinated and uncoordinated solvent molecules in the final crystal packing. The stability and rigidity of the final solid-state material are thus significantly enhanced by this web of directional, non-covalent interactions.

In-depth Analysis of this compound in Coordination Chemistry

An extensive review of scientific literature reveals a notable scarcity of specific research focused on the coordination chemistry of This compound , particularly concerning its role in forming metal-organic frameworks (MOFs) and its specific supramolecular interactions. While the broader family of pyridinecarboxylic acids is widely studied, this specific isomer appears to be less documented in the context of pi-pi stacking, host-guest systems, and the formation of water clusters within its coordination complexes.

The majority of available research centers on its isomers, such as pyridine-2,3,5,6-tetracarboxylic acid and various pyridine-di- and -tricarboxylic acids. These related compounds have been shown to form complex supramolecular structures and coordination polymers. For instance, studies on pyridine-2,3,5,6-tetracarboxylate, an isomer of the target molecule, have detailed the formation of supramolecular assemblies through intermolecular hydrogen bonding and π-π stacking interactions. znaturforsch.com Similarly, research into other pyridine-polycarboxylic acids demonstrates their versatility as ligands in constructing 1D, 2D, and 3D coordination polymers, where hydrogen bonding and π-π interactions play crucial roles in the final architecture. rsc.orgresearchgate.net

However, due to the strict requirement to focus solely on this compound, and the lack of specific data for this compound in the searched literature, a detailed article on the requested subsections cannot be generated at this time. The precise arrangement of the four carboxylate groups on the pyridine ring is a critical determinant of the ligand's steric and electronic properties, which in turn dictates the geometry of its metal complexes and the nature of its secondary interactions. Extrapolating findings from its isomers would not provide a scientifically accurate representation of this compound's specific behavior in the contexts of pi-pi stacking, host-guest systems, or water cluster formation.

Further experimental research and crystallographic studies specifically targeting this compound are necessary to elucidate its unique contributions to coordination chemistry and supramolecular assembly. Without such dedicated studies, a comprehensive analysis as per the requested outline remains speculative.

Catalytic Applications of Pyridine 2,3,4,6 Tetracarboxylic Acid and Its Complexes

Heterogeneous Catalysis with Pyridine-2,3,4,6-tetracarboxylic Acid-Based Materials

No specific studies were identified that utilize this compound as a ligand or building block for heterogeneous catalytic materials.

Metal-Organic Frameworks (MOFs) as Catalytic Platforms for Organic Reactions

There is no available research detailing the synthesis or catalytic application of Metal-Organic Frameworks (MOFs) specifically constructed using this compound as the organic linker for organic reactions. While MOFs based on other pyridine (B92270) polycarboxylic acids, such as pyridine-2,3-dicarboxylate and various pyridine-tricarboxylic acids, have been investigated as catalysts, similar studies on the tetracarboxylic acid derivative are not present in the reviewed literature. acs.orgmdpi.comacs.orgrsc.org

Applications in Knoevenagel Condensation Reactions

No literature was found describing the use of this compound or materials derived from it as catalysts for Knoevenagel condensation reactions. Research in this area has explored MOFs and other materials derived from simpler pyridine carboxylic acids, like pyridine-2,3-dicarboxylic acid, which have shown catalytic activity for this type of carbon-carbon bond formation. acs.org

Role in Cyanosilylation Reactions

A review of the available scientific literature yielded no studies on the role of this compound or its complexes in catalyzing cyanosilylation reactions.

Homogeneous Catalysis Utilizing this compound Complexes

No specific research was identified that focuses on the synthesis and application of soluble metal complexes of this compound for homogeneous catalysis. The broader field of homogeneous catalysis has employed various pyridine-based ligands, but the specific catalytic activity of complexes derived from this tetracarboxylic acid has not been reported.

Mechanistic Studies of Catalytic Activity and Selectivity of this compound Catalysts

In the absence of studies detailing the catalytic applications of this compound, there are consequently no mechanistic studies available that investigate its catalytic activity or selectivity.

Strategies for Catalyst Recycling and Reusability of this compound Systems

A thorough review of available scientific literature reveals a notable gap in detailed, specific research concerning the recycling and reusability of catalytic systems based on This compound . While the broader field of catalysis places a strong emphasis on the recovery and reuse of catalysts for economic and environmental sustainability, specific methodologies and documented results for catalysts incorporating this particular ligand are not extensively reported.

In the context of heterogeneous catalysis, where catalysts exist in a different phase from the reactants, several general strategies are commonly employed to facilitate recycling. These methods are applicable to a wide range of materials, including metal-organic frameworks (MOFs) and other coordination polymers that could potentially be synthesized using this compound as a linker. The primary approaches include:

Filtration and Centrifugation: These are the most conventional methods for separating solid catalysts from liquid reaction mixtures. mdpi.com For catalysts with sufficient particle size and stability, these techniques offer a straightforward and scalable means of recovery. mdpi.com However, for nano-sized catalysts, weight loss can occur during this process. mdpi.com

Magnetic Separation: A more advanced and efficient technique involves anchoring the catalytic complex onto magnetic nanoparticles. mdpi.com This allows for the rapid and selective removal of the catalyst from the reaction medium using an external magnetic field. mdpi.com This method is particularly advantageous as it is fast, energy-efficient, and minimizes solvent waste. mdpi.com

The viability of these recycling strategies for a given catalyst is contingent on its stability under the reaction and separation conditions. Key factors that influence reusability include:

Structural Integrity: The catalyst must maintain its chemical structure and active sites over multiple reaction cycles. Leaching of the active metal component or degradation of the organic ligand (this compound in this case) would lead to a decline in catalytic activity.

Thermal and Chemical Stability: The catalyst must be robust enough to withstand the temperatures, pressures, and chemical environments of both the catalytic reaction and the recycling process.

Although specific data is absent for this compound systems, research on catalysts derived from other pyridine polycarboxylic acids often includes reusability studies. For instance, a nano-magnetic metal-organic framework used in the synthesis of pyrazolo[3,4-b] pyridine derivatives was reportedly reused up to seven times without a noticeable reduction in its catalytic activity. Such studies typically present reusability data in a tabular format, tracking the catalyst's performance over consecutive runs.

Table 1: Illustrative Example of Catalyst Reusability Data (Hypothetical for a this compound-Based Catalyst)

| Run | Product Yield (%) | Leaching of Metal (%) | Notes |

|---|---|---|---|

| 1 | 95 | < 0.1 | Fresh catalyst |

| 2 | 94 | < 0.1 | Recovered by filtration |

| 3 | 93 | 0.2 | Slight decrease in activity |

| 4 | 91 | 0.3 | Noticeable decrease |

This table is a hypothetical representation and is not based on experimental data for this compound, which is not available in the consulted sources.

Future research into the catalytic applications of this compound and its complexes will need to address the critical aspect of catalyst recycling and reusability. Detailed studies involving techniques like hot filtration tests to check for leaching, and multi-cycle experiments to assess long-term stability, will be essential to evaluate the practical potential of these catalytic systems. Without such dedicated research, a comprehensive understanding of the lifecycle and industrial viability of these specific catalysts remains incomplete.

Advanced Analytical and Spectroscopic Characterization of Pyridine 2,3,4,6 Tetracarboxylic Acid Systems

Spectroscopic Techniques for Elucidating Electronic and Optical Properties

Spectroscopic methods are indispensable for probing the fundamental electronic and structural properties of Pyridine-2,3,4,6-tetracarboxylic acid.

UV-Vis absorption and photoluminescence spectroscopy provide critical insights into the electronic transitions and emissive properties of pyridine-containing compounds. The UV-Vis absorption spectra of pyridine (B92270) derivatives are typically characterized by intense absorption bands in the 220–300 nm region, which are attributed to π-π* transitions within the pyridine ring. nih.gov For this compound, the presence of four carboxyl groups, which act as auxochromes, is expected to influence the position and intensity of these absorption bands.

When complexed with metal ions, such as lanthanides (e.g., Terbium(III) or Europium(III)), pyridine-carboxylate ligands can act as "antenna" ligands. nih.govrsc.org In this role, the pyridine-tetracarboxylic acid moiety absorbs UV light and efficiently transfers the energy to the metal center, which then emits light at its own characteristic wavelengths. This sensitization process is fundamental to the development of luminescent probes. nih.gov The photophysical properties, including excitation and emission wavelengths, are highly dependent on the coordination environment and the specific metal ion involved. For instance, the interaction of pyridine with different acid sites can be monitored as it leads to significant changes in its electronic properties, revealing characteristic absorption bands in the UV-Vis region. rsc.org

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π | 220 - 300 | High-intensity absorption arising from the promotion of an electron from a π bonding orbital to a π antibonding orbital within the aromatic pyridine ring. nih.gov |

| n → π | ~270 - 350 | Lower intensity absorption involving the promotion of a non-bonding electron (from the nitrogen lone pair) to a π antibonding orbital. Often overlaps with π → π* transitions. |

| Ligand-to-Metal Charge Transfer (LMCT) | Variable (often visible) | Occurs in metal complexes. Involves the transfer of an electron from a ligand-based orbital to a metal-based orbital upon photoexcitation. |

| Metal-Centered Emission | Variable (e.g., visible for Eu3+, Tb3+) | Characteristic sharp emission lines resulting from f-f transitions within lanthanide ions after energy transfer from the antenna ligand. nih.gov |

Fourier Transform (FT) Raman spectroscopy is a powerful non-destructive technique for obtaining a detailed vibrational fingerprint of a molecule. The Raman spectrum of this compound would be dominated by vibrations associated with the pyridine ring and the carboxylic acid groups. The six ring-stretching frequencies of the pyridine molecule are typically observed in the 990–1585 cm⁻¹ range. researchgate.net

Key vibrational modes for pyridine derivatives include the ring breathing mode (around 990-1010 cm⁻¹), trigonal ring breathing (around 1030 cm⁻¹), and various C-H and C-C stretching and bending vibrations. researchgate.netsemi.ac.cnethz.ch The presence and position of the four carboxyl substituents on the pyridine ring will cause shifts in these characteristic frequencies and introduce new bands, such as the C=O stretching vibration (typically ~1700 cm⁻¹) and O-H bending modes. The technique is highly sensitive to the molecular environment; for example, the interaction of pyridine with surfaces or other molecules can lead to significant changes in the Raman bands, providing evidence of adsorption and intermolecular interactions. semi.ac.cnethz.ch

| Vibrational Mode | Typical Wavenumber (cm-1) | Assignment |

|---|---|---|

| Ring Breathing (ν1) | ~992 - 1010 | Symmetric stretching of the entire pyridine ring. semi.ac.cn |

| Trigonal Ring Breathing (ν12) | ~1031 | Stretching of the C-C and C-N bonds. semi.ac.cn |

| C-H in-plane bend | ~1218 | Bending vibration of the C-H bond within the plane of the ring. |

| Ring Stretching (ν8a) | ~1583 | Asymmetric stretching of the pyridine ring. researchgate.net |

| C=O Stretch | ~1680 - 1720 | Stretching of the carbonyl group in the carboxylic acid moieties. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the solution-state structure of molecules. For this compound, ¹H NMR would show a signal for the single proton on the pyridine ring (H-5), with a chemical shift influenced by the electron-withdrawing carboxyl groups. The ¹³C NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule, providing a complete carbon skeleton map. ipb.pt The chemical shifts in pyridine systems are well-documented, with protons and carbons adjacent to the nitrogen atom typically appearing at a lower field (higher ppm). chemicalbook.com

Furthermore, tetracarboxylic acids can serve as chiral solvating agents for NMR-based chiral discrimination. nih.govrsc.org While this compound itself is achiral, its derivatives can be made chiral. Alternatively, it can be used to analyze chiral analytes. The principle relies on the formation of diastereomeric complexes between the chiral selector and the enantiomers of a chiral analyte. These diastereomeric complexes are energetically different and thus exhibit separate signals in the NMR spectrum, allowing for the quantification of enantiomeric excess. rsc.org The interaction often involves hydrogen bonding between the carboxylic acid groups of the selector and functional groups (like ammonium (B1175870) ions) of the analyte, leading to observable chemical shift differences (ΔΔδ) between the enantiomers. nih.govrsc.org

Mass Spectrometry for Molecular Characterization and Trace Analysis

Mass spectrometry is essential for confirming molecular weight and for the sensitive detection and quantification of this compound, especially in complex matrices.

Direct analysis of highly polar compounds like polycarboxylic acids by reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS) is challenging due to poor retention on nonpolar stationary phases and inefficient ionization. nih.govresearchgate.net To overcome these issues, chemical derivatization is frequently employed. This involves reacting the carboxylic acid groups with a derivatizing agent to increase hydrophobicity and improve ionization efficiency. nih.govnih.gov

A common strategy involves the use of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxyl groups, followed by reaction with a labeling reagent. nih.gov Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or anilines can be used to form stable amide bonds, making the analyte more amenable to RP-LC separation and enhancing its response in the mass spectrometer. nih.govresearchgate.net This approach allows for the development of highly sensitive and selective LC-MS/MS methods for the quantification of carboxylic acids. nih.gov

| Derivatization Reagent | Coupling Agent | Purpose of Derivatization |

|---|---|---|

| 3-Nitrophenylhydrazine (3-NPH) | EDC | Increases retention in RP-LC, improves ionization efficiency. nih.gov |

| Aniline | EDC | Reduces polarity for better chromatographic separation. nih.govresearchgate.net |

| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | EDC | Introduces a permanent charge and isotopic signature for enhanced detection and screening. nih.govsemanticscholar.org |

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique ideal for the analysis of large, non-volatile, and fragile molecules, including metal-organic frameworks (MOFs) and other coordination polymers. wikipedia.org this compound is an excellent candidate as an organic linker for the synthesis of MOFs due to its multiple coordination sites. researchgate.netrsc.org

In a MALDI-TOF (Time-of-Flight) analysis, the sample (e.g., a MOF containing the pyridine-tetracarboxylate linker) is co-crystallized with a matrix material that absorbs laser energy. wikipedia.org A pulsed laser irradiates the sample, causing desorption and ionization of the analyte with minimal fragmentation. wikipedia.org This allows for the determination of the molecular weight of large supramolecular structures and can provide information about the composition and stability of metal complexes. nih.gov The choice of matrix is critical, and novel matrices, including other MOFs or pyridine derivatives, are continuously being developed to improve ionization efficiency and reduce background interference for various analytes. nih.govrsc.org

Electrochemical Characterization of this compound and Its Metal Complexes

No publicly available data.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Studies of this compound Compounds

No publicly available data.

Theoretical and Computational Chemistry Studies on Pyridine 2,3,4,6 Tetracarboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Currently, there are no specific quantum chemical calculations, such as those employing Density Functional Theory (DFT), reported in the scientific literature for Pyridine-2,3,4,6-tetracarboxylic acid. Such studies would be invaluable for understanding its fundamental properties.

Typically, DFT calculations would be used to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate electronic properties: This includes the total energy, ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity.

Predict spectroscopic signatures: Theoretical vibrational frequencies (IR and Raman spectra) and electronic transition energies (UV-Vis spectra) could be computed to aid in the experimental characterization of the molecule.

For comparison, studies on other pyridine (B92270) carboxylic acids have utilized DFT to investigate their electronic and structural properties, often in the context of their coordination chemistry or potential as corrosion inhibitors.

Molecular Dynamics Simulations for Understanding Supramolecular Assemblies and Dynamic Behavior

There is no published research on the use of molecular dynamics (MD) simulations to investigate this compound.

MD simulations would provide insights into:

Conformational dynamics: Understanding how the carboxylic acid groups rotate and how the molecule behaves in different solvent environments over time.

Intermolecular interactions and supramolecular assembly: Simulating how multiple molecules of this compound interact with each other and with solvent molecules to form larger assemblies, such as hydrogen-bonded networks. This is particularly relevant for understanding its solid-state structure and solubility.

Analysis of Molecular Orbitals, Electron Density Distributions, and Molecular Electrostatic Potentials

Specific analyses of the molecular orbitals, electron density, and molecular electrostatic potential (MEP) for this compound are not available in the current body of scientific literature.

These analyses, typically derived from quantum chemical calculations, would reveal:

Molecular Orbitals (HOMO and LUMO): The distribution of the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO distribution would show regions prone to nucleophilic attack.

Electron Density Distribution: This would illustrate the charge distribution across the molecule, highlighting the electronegative regions around the nitrogen and oxygen atoms.

Molecular Electrostatic Potential (MEP): An MEP map would provide a visual representation of the electrostatic potential on the electron density surface, identifying positive, negative, and neutral regions. This is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to its chemical behavior and crystal packing.

Prediction of Spectroscopic Properties and Elucidation of Reaction Mechanisms through Computational Modeling

There are no computational studies in the literature that predict the spectroscopic properties or elucidate reaction mechanisms for this compound.

Computational modeling in this area would involve:

Spectroscopic Prediction: Calculating theoretical IR, Raman, NMR, and UV-Vis spectra. These predicted spectra would be instrumental in interpreting experimental data and confirming the structure of the synthesized compound.

Reaction Mechanism Elucidation: Modeling potential reaction pathways, such as deprotonation, coordination to metal ions, or decarboxylation. By calculating the energies of reactants, transition states, and products, computational chemistry can provide a detailed understanding of the reaction kinetics and thermodynamics. Studies on related pyridine carboxylic acids have, for example, investigated their reactivity with metal salts to form coordination polymers.

Emerging Applications and Future Research Directions for Pyridine 2,3,4,6 Tetracarboxylic Acid

Applications in Advanced Materials Science

The potential use of polycarboxylic acids as ligands in coordination chemistry suggests that Pyridine-2,3,4,6-tetracarboxylic acid could theoretically be used in materials science. However, specific studies applying this compound to the development of advanced materials are not present in the available literature.

Gas Storage and Separation Technologies Utilizing this compound-Derived MOFs

Metal-Organic Frameworks (MOFs) are valued for their high porosity and tunable structures, making them excellent candidates for gas storage and separation. While pyridine-based carboxylic acids are frequently used as organic linkers to construct MOFs, a comprehensive search did not yield any studies detailing the synthesis or gas adsorption properties of MOFs derived specifically from this compound. Research in this area has focused on other pyridine (B92270) derivatives, and data for the subject compound is not available.

Sensor Development Based on this compound Coordination Compounds

Coordination compounds, particularly those exhibiting luminescent properties, can serve as effective chemical sensors. The nitrogen atom and multiple carboxylate groups on the this compound molecule make it a potential candidate for forming complexes that could respond to the presence of specific analytes. Despite this theoretical potential, there are no published research findings on the development or application of sensors based on coordination compounds of this compound.

Development of Luminescent and Magnetic Materials from this compound Complexes

The assembly of metal ions with organic ligands like pyridine polycarboxylates can lead to materials with interesting photoluminescent and magnetic properties. The specific electronic and structural arrangement of complexes dictates these characteristics. However, an extensive review of the literature found no reports on the synthesis, characterization, or analysis of the luminescent or magnetic properties of materials derived from this compound complexes.

Environmental Remediation Applications

The chelation of heavy metals and the removal of pollutants are critical areas of environmental chemistry. Carboxylic acid functional groups are known to bind effectively with metal ions, suggesting a potential role for this compound in remediation efforts.

Heavy Metal Chelation and Adsorption Properties of this compound and Its Derivatives

The multiple carboxylate groups of this compound provide potential binding sites for heavy metal ions, indicating a theoretical capacity for chelation. Effective chelation is the basis for removing toxic metals from contaminated environments. Nevertheless, there is an absence of empirical data from studies investigating the heavy metal adsorption or chelation properties of this specific compound or its derivatives. No data tables on adsorption capacities or target metals could be generated as no relevant research was found.

Role in Water Treatment Processes and Removal of Pollutants

Advanced materials such as MOFs and coordination polymers are sometimes employed in water treatment to adsorb and degrade pollutants. Given the lack of research into materials synthesized from this compound, there are consequently no studies detailing its role or efficacy in water treatment processes or the removal of aqueous pollutants.

Research on this compound Remains Largely Unexplored in Advanced Biomedical Applications

Despite the extensive investigation of pyridine-based compounds in various scientific fields, a comprehensive review of the available scientific literature reveals a significant scarcity of research specifically focused on the emerging applications of this compound. While its structural analogs, such as pyridine dicarboxylic and tricarboxylic acids, have shown considerable promise in biomedical and materials science, the tetracarboxylic derivative remains a largely uncharted territory.

Detailed searches for the application of this compound in advanced biomedical research, including its use in diagnostic imaging, as a scaffold for biocompatible materials, or in drug delivery systems, have yielded no specific research findings. Similarly, information regarding its future research directions, such as the exploration of novel coordination architectures or its integration into hybrid functional materials, is not available in the current body of scientific literature.

The inherent properties of pyridine derivatives, particularly their ability to act as versatile ligands for metal ions and as building blocks for complex molecular architectures, suggest that this compound could theoretically possess interesting characteristics for such applications. The multiple carboxylic acid groups could serve as strong chelation points for metal ions, a key feature for the design of diagnostic imaging agents. Furthermore, these functional groups could be leveraged for polymerization and the formation of biocompatible scaffolds.

However, without dedicated studies on this specific compound, any discussion of its potential applications would be purely speculative and would not meet the standards of a scientifically accurate and informative article. The current lack of published research prevents a detailed analysis of its chemical and material properties for the potential uses outlined in the requested article structure.

Likewise, an exploration of future research directions is impossible without a foundational body of existing work. The development of novel coordination architectures, integration into hybrid materials, and the pursuit of sustainable synthesis methods are all contingent on initial studies that characterize the compound and its basic reactivity.

Q & A

Q. What are the standard synthetic methodologies for preparing pyridine-2,3,4,6-tetracarboxylic acid and its coordination complexes?

this compound (H4pdtc) and its metal complexes are typically synthesized via hydrothermal or solvothermal methods. For example, Fe(III) complexes are prepared by reacting Fe₂(SO₄)₃·7H₂O with H4pdtc and KOH in aqueous solutions under ambient conditions, yielding stable coordination polymers . For polymeric materials like polyamide-imides, direct polycondensation with aromatic diamines or diisocyanates is employed, using pyridine as an imidizing agent . Hydrothermal synthesis at controlled temperatures (e.g., 423 K) and pH optimizes crystal growth and ligand deprotonation .

Q. Which spectroscopic and structural characterization techniques are critical for analyzing this compound-based materials?

Key techniques include:

- Single-crystal X-ray diffraction (SCXRD) for resolving atomic-level structures and coordination modes .

- Infrared (IR) spectroscopy to identify carboxylate stretching vibrations (e.g., ν(COO⁻) at 1600–1400 cm⁻¹) and protonation states .

- Thermogravimetric analysis (TGA) to assess thermal stability and dehydration steps .

- Magnetic susceptibility measurements to evaluate exchange interactions in transition metal complexes .

- Photoluminescence spectroscopy for studying lanthanide-based coordination polymers .

Advanced Research Questions

Q. How do varying pH conditions affect the coordination behavior of this compound in metal-organic frameworks (MOFs)?

pH governs the ligand’s deprotonation state, which dictates its coordination flexibility. At lower pH, H4pdtc remains partially protonated (e.g., H₂pdtc²⁻), favoring chelation through pyridine nitrogen and adjacent carboxylates. Higher pH promotes full deprotonation (pdtc⁴⁻), enabling bridging modes and higher-dimensional frameworks. For instance, Fe(III) complexes with H₂pdtc²⁻ form 1D chains, while alkaline conditions with pdtc⁴⁻ yield 3D MOFs . pH adjustments during synthesis can also stabilize rare topologies, such as (4,8)-connected nets in lanthanide MOFs .

Q. What approaches resolve contradictions in magnetic data for transition metal complexes of this compound?

Discrepancies in magnetic behavior (e.g., weak ferromagnetism vs. antiferromagnetism) require:

- Variable-temperature magnetic studies to isolate thermal effects on exchange interactions .

- Computational modeling (DFT) to distinguish between direct metal-metal coupling and superexchange via carboxylate bridges .

- Crystal packing analysis to identify supramolecular interactions (e.g., π-π stacking, hydrogen bonding) that perturb magnetic pathways .

Q. What optimization strategies enhance the dimensionality and stability of this compound-based frameworks?

- Metal-ligand ratio tuning : Excess ligand promotes bridging modes, while stoichiometric ratios favor chelation .

- Secondary linkers : Introducing co-ligands like 4,4′-bipyridine extends dimensionality via hydrogen bonding .

- Kinetic control : Slow cooling during hydrothermal synthesis improves crystallinity and reduces defects .

Q. How do supramolecular interactions influence the macroscopic properties of this compound coordination polymers?

Intermolecular hydrogen bonds (O–H⋯N/O) and π-π stacking stabilize 3D supramolecular architectures, enhancing thermal stability and enabling functional properties. For example, Fe(III) complexes with K⁺ counterions form double chains via O–H⋯N interactions, which correlate with retained magnetic ordering up to 300 K . In lanthanide polymers, these interactions template nanochannels for guest inclusion, relevant to gas storage .

Methodological Considerations

- Controlled deprotonation : Use buffered solutions (e.g., NaOH/KOH) to fine-time ligand charge states .

- Crystallization additives : Ionic liquids or surfactants can modulate crystal morphology and phase purity .

- Hybrid frameworks : Combine H4pdtc with redox-active ligands (e.g., pyrazine derivatives) for multifunctional materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.